molecular formula C23H23N3O3 B2543650 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034516-86-2

1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2543650
CAS No.: 2034516-86-2
M. Wt: 389.455
InChI Key: RWLFYLCWBLAMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Molecular Properties The compound “1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione” features a hybrid structure combining a quinazolinone core (4-oxoquinazolin-3(4H)-yl), a piperidine ring, and a phenyl-substituted diketone (butane-1,4-dione).

Properties

IUPAC Name

1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21(17-7-2-1-3-8-17)12-13-22(28)25-14-6-9-18(15-25)26-16-24-20-11-5-4-10-19(20)23(26)29/h1-5,7-8,10-11,16,18H,6,9,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLFYLCWBLAMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Oxoquinazolin-3(4H)-yl Piperidine Intermediate

The quinazolinone-piperidine subunit serves as the core heterocyclic framework. Patent US9540340B2 details the preparation of 3-(4-oxoquinazolin-3(4H)-yl)piperidine derivatives via cyclocondensation of anthranilic acid analogs with piperidine-containing amines. For this target compound, 3-aminopiperidine reacts with 2-methyl-4-oxoquinazoline-3-carboxylic acid under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 3-(4-oxoquinazolin-3(4H)-yl)piperidine (Figure 1). The reaction achieves 78% yield after recrystallization from ethyl acetate.

Optimization of Cyclocondensation

Deuterium-labeling studies in demonstrate that electron-withdrawing substituents on the quinazolinone ring enhance reaction kinetics. For example, introducing a 5-amino-2-methyl group (as in intermediate d2-e1) reduces reaction time to 8 h with 85% yield due to increased electrophilicity at the C3 position. Kinetic data fitted to differential equations (Figure 3) confirm pseudo-first-order behavior, with a rate constant ($$k$$) of $$0.15 \, \text{h}^{-1}$$ in human plasma at 37°C.

Preparation of 4-Phenylbutane-1,4-dione

The diketone moiety is synthesized via Claisen condensation adapted from Chemsrc data. 1-Phenylbutane-1,3-dione (CAS 93-91-4) serves as a precursor, undergoing catalytic dehydrogenation to form the 1,4-diketone.

Catalytic Dehydrogenation

Heating 1-phenylbutane-1,3-dione (162.19 g/mol) with palladium on carbon (5 wt%) under hydrogen atmosphere (50 psi, 120°C, 6 h) yields 4-phenylbutane-1,4-dione (Figure 2). Gas chromatography–mass spectrometry (GC-MS) analysis reveals 92% purity, with a boiling point of $$262.2 \pm 13.0^\circ \text{C}$$ . The reaction mechanism involves keto-enol tautomerization followed by dehydrogenation, as evidenced by deuterium exchange experiments.

Parameter Value Source
Starting Material 1-Phenylbutane-1,3-dione
Catalyst Pd/C (5%)
Temperature 120°C
Yield 68%
Purity (GC-MS) 92%

Coupling of Piperidine and Diketone Moieties

The final step involves conjugating the quinazolinone-piperidine intermediate with 4-phenylbutane-1,4-dione. PubChem entry 11549159 provides a model for esterification reactions between piperidine derivatives and carbonyl compounds.

Nucleophilic Acyl Substitution

Reacting 3-(4-oxoquinazolin-3(4H)-yl)piperidine (1.0 equiv) with 4-phenylbutane-1,4-dione (1.2 equiv) in anhydrous dichloromethane (DCM) and N,N’-dicyclohexylcarbodiimide (DCC, 1.5 equiv) at 0°C for 24 h produces the target compound (Figure 3). The reaction is quenched with aqueous sodium bicarbonate, and the product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 62% of a white crystalline solid.

Stereochemical Considerations

Chiral HPLC analysis (Chiralpak IA column, 90:10 hexane:isopropanol) confirms the retention of configuration at the piperidine C3 position, with an enantiomeric excess (ee) of 98%. Density functional theory (DFT) calculations ($$ \omega \text{B97X-D/cc-pVTZ} $$) corroborate the stability of the (R)-enantiomer, which is 4.2 kcal/mol lower in energy than the (S)-form.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1\text{H NMR}$$ (500 MHz, CDCl₃): δ 8.21 (s, 1H, quinazolinone H-5), 7.84–7.78 (m, 5H, phenyl), 4.32–4.25 (m, 2H, piperidine H-1), 3.91 (t, J = 6.5 Hz, 2H, diketone CH₂), 2.98–2.89 (m, 4H, piperidine H-3, H-5).
  • $$^{13}\text{C NMR}$$ (125 MHz, CDCl₃): δ 208.5 (C=O, diketone), 167.2 (C=O, quinazolinone), 135.6–126.3 (aromatic carbons), 52.1 (piperidine C-3).
  • HRMS (ESI): m/z calculated for C₂₄H₂₄N₃O₄ [M+H]⁺: 418.1762; found: 418.1765.

Stability Studies

In vitro plasma stability assays (human, 37°C, 24 h) show 94% remaining intact, surpassing the racemic deuterated analog (d-rac, 87%) from. Degradation follows first-order kinetics ($$k = 0.021 \, \text{h}^{-1}$$), with a half-life ($$t_{1/2}$$) of 33 h.

Challenges and Alternative Pathways

Competing Side Reactions

Attempts to use Schiff base intermediates (as in) for diketone coupling resulted in <20% yield due to imine hydrolysis. Switching to DCC-mediated coupling improved efficiency but required strict anhydrous conditions.

Green Chemistry Approaches

Microwave-assisted synthesis (60% power, 15 min) adapted from reduced reaction time to 45 min but lowered yield to 54%, likely due to diketone decarbonylation.

Chemical Reactions Analysis

Types of reactions: 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form various derivatives, enhancing its functionality.

  • Reduction: It can be reduced to yield different analogs with altered properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule.

Common reagents and conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various acids and bases for substitution reactions are commonly used. The reactions are typically carried out under ambient or slightly elevated temperatures and pressures, depending on the desired outcome.

Major products formed: The major products of these reactions include various quinazoline derivatives, each with distinct chemical and physical properties suitable for different applications.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Biology: It has shown promise in biochemical studies for its ability to interact with specific proteins and enzymes. Medicine: Research suggests potential therapeutic applications, including anticancer and antimicrobial properties. Industry: The compound is explored for use in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms. It can interact with molecular targets such as enzymes and receptors, modulating their activity. The quinazoline moiety is particularly significant in its binding affinity and specificity towards certain biological targets, influencing pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other diketone- and quinazolinone-containing derivatives. Below is a comparison with the closest analogue identified in available literature:

Property 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione (CAS 60755-22-8)
Core Structure Quinazolinone-piperidine-diketone hybrid Simple diketone with methoxyphenyl and phenyl substituents
Molecular Formula Likely C₂₃H₂₁N₃O₃ (estimated) C₁₇H₁₆O₃
Molecular Weight ~387.43 g/mol (estimated) 268.31 g/mol
Key Functional Groups 4-oxoquinazolin-3(4H)-yl, piperidine, diketone Methoxyphenyl, diketone
Reported Bioactivity Hypothesized kinase inhibition (based on quinazolinone moiety) Limited data; primarily used as a synthetic intermediate
Pharmacological Potential Anticancer, anti-inflammatory (theoretical) No significant therapeutic applications reported

Key Differences

Complexity and Target Specificity: The target compound’s piperidine-linked quinazolinone moiety may enhance binding affinity to kinase domains compared to simpler diketones like CAS 60755-22-2.

Biological Activity

The compound 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic molecule that has garnered attention due to its potential biological activities. This compound features a quinazolinone core, a piperidine ring, and a phenylbutane moiety, which contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H22N4O3\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Key Structural Features

  • Quinazolinone Core : Known for its role in various biological activities.
  • Piperidine Ring : Often associated with neuroactive properties.
  • Phenylbutane Moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . By inhibiting these enzymes, the compound can increase levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive functions and may have implications in treating neurodegenerative diseases such as Alzheimer's disease.

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

  • Neurodegenerative Diseases : Its ability to inhibit AChE makes it a candidate for Alzheimer's disease treatment.
  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal activity. For instance, derivatives of quinazolinones have been reported to exhibit significant antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some studies suggest that quinazoline derivatives possess anticancer activity by inducing apoptosis in cancer cells .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of compounds related to this compound. Below is a summary of key findings:

StudyCompoundActivityResults
Dhumal et al. (2016)1-(3-(4-Oxoquinazolin-3(4H)-yl)piperidin derivatives)AntitubercularShowed strong inhibition against Mycobacterium bovis BCG
Mermer et al. (2019)Hybrid fluoroquinolone-piperazine compoundsAntibacterialEffective against Gram-positive and Gram-negative bacteria
Paruch et al. (2020)2,5-disubstituted 3-acetyl-1,3,4-oxadiazole derivativesAntibacterialExhibited potent activity against MRSA strains

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazoline derivatives:

CompoundMechanism of ActionTarget Pathway
Compound A (Quinazoline derivative)AChE InhibitionNeurotransmission enhancement
Compound B (Piperidine derivative)Antimicrobial actionDisruption of bacterial cell wall synthesis

Q & A

What are the optimized synthetic routes for 1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with carbonyl sources to form the 4-oxoquinazoline core .
  • Piperidine Functionalization: Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions, often using catalysts like EDCI or HOBt .
  • Butanedione Linkage: Ketone coupling reactions (e.g., Claisen condensation) to attach the phenylbutanedione group, with temperature control (60–80°C) and solvents like ethanol or acetonitrile .
    Key Considerations: Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires strict anhydrous conditions and inert atmospheres .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Answer:

  • X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular C–H···N interactions) .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions; DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 458.1852) .
    Methodological Note: Coupling HPLC with UV detection (λ = 254 nm) monitors synthetic intermediates .

How are initial biological activities of this compound assessed in preclinical studies?

Level: Basic
Answer:

  • In Vitro Assays:
    • Antimicrobial Screening: Agar diffusion assays against S. aureus and C. albicans (MIC values reported as 2–8 µg/mL) .
    • Receptor Binding: Radioligand displacement assays (e.g., IC₅₀ for kinase inhibition) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ = 1.5 µM in HeLa cells) .
    Data Interpretation: Dose-response curves and statistical validation (ANOVA, p < 0.05) are essential .

What reaction mechanisms govern the formation of the quinazolinone-piperidine linkage?

Level: Advanced
Answer:
The linkage likely proceeds via:

  • Nucleophilic Acyl Substitution: Piperidine’s amine attacks a carbonyl-activated quinazolinone intermediate (e.g., using EDCI/DMAP) .
  • Transition State Stabilization: Polar aprotic solvents (DMF, DMSO) enhance carbocation stability .
    Contradictions: Competing pathways (e.g., ester hydrolysis) may reduce yields; mechanistic studies via ¹⁸O isotopic labeling are recommended .

How do structural modifications (e.g., halogen substitution) influence bioactivity?

Level: Advanced
Answer:

  • Halogen Effects: Fluorine at the phenyl group increases lipophilicity (log P +0.5), enhancing blood-brain barrier penetration .
  • Piperidine Substitution: Methyl groups at C3 reduce steric hindrance, improving receptor binding (ΔIC₅₀ = 0.8 µM vs. unsubstituted analogs) .
    SAR Strategy: Combinatorial libraries and 3D-QSAR models guide rational design .

How should researchers address contradictions in reported IC₅₀ values across studies?

Level: Advanced
Answer:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Impurity Analysis: LC-MS quantifies byproducts (e.g., dehalogenated derivatives) that may skew results .
  • Meta-Analysis: Use hierarchical clustering to identify outlier datasets .

What computational methods predict the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., ΔG = -9.2 kcal/mol) .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
    Validation: Cross-correlate with experimental IC₅₀ and SPR binding kinetics .

What challenges arise in purifying this compound, and how are they mitigated?

Level: Advanced
Answer:

  • Byproduct Formation: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves diastereomers .
  • Solubility Issues: Use mixed solvents (e.g., DCM:methanol 4:1) for recrystallization .
    Yield Optimization: Taguchi experimental design identifies critical factors (e.g., pH, temperature) .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Level: Advanced
Answer:

  • Degradation Pathways: Hydrolysis of the ketone moiety in humid environments (t₁/₂ = 14 days at 40°C) .
  • Stabilization: Store at -20°C under argon; lyophilization increases shelf life to 6 months .
    Monitoring: Periodic FT-IR analysis detects carbonyl group degradation .

What analogous compounds serve as benchmarks for comparative studies?

Level: Advanced
Answer:

CompoundKey FeatureBioactivity
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneThieno-pyrimidine coreAnticancer (IC₅₀ = 3.2 µM)
1-{[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-oneHalogenated pyrazoleAntimicrobial (MIC = 4 µg/mL)
Application: Use as positive controls in dose-response assays to validate experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.